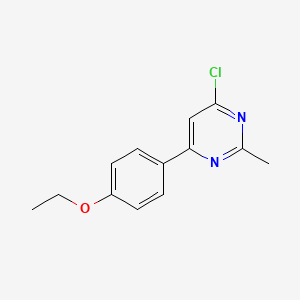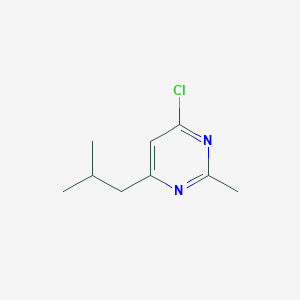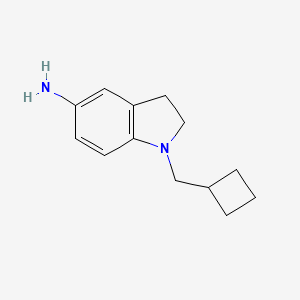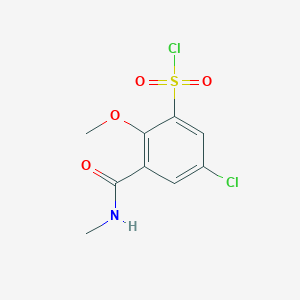![molecular formula C12H15F3N2 B1466778 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1479254-34-6](/img/structure/B1466778.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Overview
Description
Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” is 1S/C12H15F3N2/c13-12(14,15)10-8-9(4-5-11(10)16)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 .Chemical Reactions Analysis
“this compound” has been used in a variety of scientific research applications, including organic synthesis, catalysis, drug discovery, and materials science. In organic synthesis, it is a versatile building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 244.26 g/mol . The InChI key is ZFWRQDUMELCURK-UHFFFAOYSA-N . The density is 1.2±0.1 g/cm3, the boiling point is 339.1±42.0 °C at 760 mmHg, and the flash point is 158.9±27.9 °C .Scientific Research Applications
Offshore Construction of Substituted Quinolinones
F. Leroux, O. Lefebvre, and M. Schlosser (2006) developed a method for constructing optionally substituted 4-trifluoromethyl-2-quinolinones from ortho-lithiated tert-Bu N-arylcarbamates and N-(trifluoroacetyl)piperidine. This process yields 2-(N-BOC-amino)aryl trifluoromethyl ketones, further converted into 4-trifluoromethyl-2-quinolinones with potential applications in materials science and pharmaceuticals (Leroux, Lefebvre, & Schlosser, 2006).
Synthesis and Structure of s-Triazine Derivatives
In 2021, Ihab Shawish et al. synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They analyzed the molecular structure using X-ray crystallography, Hirshfeld, and DFT calculations. These compounds, featuring piperidine as a core structure, have significant implications in materials science for their unique intermolecular interactions and electronic properties (Shawish et al., 2021).
Novel Dendritic Melamines
Carmen Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines incorporating piperidine motifs, showcasing the utility of these structures in creating nanoscale architectures. These dendrimers, with piperidin-4-yl groups and 4-(n-octyloxy)aniline as peripheral units, demonstrate potential in nanotechnology and materials science for their ability to self-assemble into nano-aggregates (Sacalis et al., 2019).
Anticancer Activity of Piperidine Derivatives
D. Subhash and K. Bhaskar (2021) synthesized (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives and evaluated their in vitro anticancer activity. These derivatives, characterized by spectral data and X-ray crystal diffraction, underscore the potential of piperidine-based compounds in developing new anticancer drugs (Subhash & Bhaskar, 2021).
Safety and Hazards
The safety information for “2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” includes the following hazard statements: H302, H312, H332, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-4-2-1-3-10(11)16/h1-4,9H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFOCSWQUXRNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)


![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)


![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)